4-methyl-N-(pentan-2-yl)pyridin-3-amine
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Overview
Description
4-Methyl-N-(pentan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2. It is a pyridine derivative, characterized by a methyl group at the 4-position and a pentan-2-yl group attached to the nitrogen atom at the 3-position. This compound is primarily used in research and development within the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine typically involves the alkylation of 4-methylpyridin-3-amine with a suitable alkylating agent such as 2-bromopentane. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(pentan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
4-Methyl-N-(pentan-2-yl)pyridin-3-amine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of drug candidates containing hindered amine motifs.
Biological Studies: Investigating its biological activity and potential therapeutic applications
Mechanism of Action
The mechanism of action of 4-methyl-N-(pentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, but it is known to interact with various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
4-Methyl-N-(pentan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hindered amine structure makes it a valuable building block in organic synthesis and medicinal chemistry, offering unique reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-N-pentan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-5-10(3)13-11-8-12-7-6-9(11)2/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
IYBVJXIDSKKYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=CN=C1)C |
Origin of Product |
United States |
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